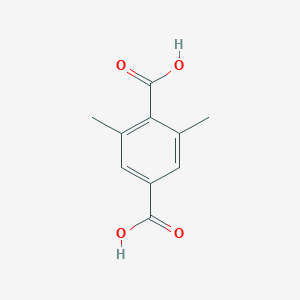

2,6-Dimethylterephthalic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQYOFNSIZEILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289227 | |

| Record name | 2,6-dimethylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80238-12-6 | |

| Record name | 80238-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid, a substituted aromatic dicarboxylic acid, presents a unique molecular scaffold with potential applications in the synthesis of novel polymers, specialized coatings, and as a building block in drug discovery. Its rigid structure, featuring both carboxylic acid functionalities and methyl group substitutions, allows for the development of materials with tailored thermal and mechanical properties, as well as the design of specific ligand-receptor interactions in a biological context. This technical guide provides an in-depth exploration of the plausible synthetic pathways for this compound. Due to the limited specific literature on this compound, this guide outlines two primary proposed synthesis routes, drawing upon established principles of organic chemistry and analogous, well-documented reactions. The information is presented to aid researchers in the conceptualization and potential execution of its synthesis.

Proposed Synthesis Pathways

Two logical synthetic strategies for this compound are presented: the selective oxidation of a suitable tetramethylbenzene isomer and the carboxylation of a dimethylbenzoic acid derivative.

Pathway 1: Selective Oxidation of 1,2,4,6-Tetramethylbenzene

This pathway is analogous to the industrial production of terephthalic acid via the oxidation of p-xylene. The key challenge in this approach is achieving selective oxidation of the methyl groups at the 1 and 4 positions of the benzene ring while leaving the methyl groups at the 2 and 6 positions intact.

Pathway 2: Carboxylation of 2,6-Dimethylbromobenzene

This route involves a two-step process starting from 2,6-dimethylbromobenzene. The first step is the introduction of a carboxylic acid group, followed by a second carboxylation at the para-position. This pathway offers a more controlled, stepwise approach to the final product.

Quantitative Data from Analogous Reactions

| Parameter | Pathway 1: Selective Oxidation (Analogous to p-Xylene Oxidation) | Pathway 2: Carboxylation (Analogous to Benzoic Acid Synthesis) |

| Catalyst | Co(OAc)₂/Mn(OAc)₂/HBr | Not applicable for Grignard; Pd-based or Cu-based for modern methods |

| Solvent | Acetic Acid | Diethyl ether or THF for Grignard; various for modern methods |

| Temperature | 150-225 °C | 0 °C to reflux for Grignard; 100-150 °C for modern methods |

| Pressure | 15-30 atm (of air or O₂) | 1 atm (CO₂) for Grignard; higher pressures for other methods |

| Reaction Time | 2-6 hours | 1-4 hours |

| Typical Yield | 80-95% (for terephthalic acid) | >90% (for benzoic acid from Grignard) |

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis pathways. These are intended as a guide and would require significant optimization for the specific synthesis of this compound.

Protocol 1: Selective Oxidation of 1,2,4,6-Tetramethylbenzene (Hypothetical)

Materials:

-

1,2,4,6-Tetramethylbenzene

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Hydrogen bromide (48% in acetic acid)

-

Glacial acetic acid

-

High-pressure autoclave reactor with stirrer, gas inlet, and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reactor Setup: The high-pressure autoclave is charged with 1,2,4,6-tetramethylbenzene, cobalt(II) acetate, manganese(II) acetate, and glacial acetic acid.

-

Reaction Initiation: The reactor is sealed, and the stirrer is started. The system is pressurized with air or a mixture of oxygen and nitrogen. The temperature is gradually raised to the desired setpoint (e.g., 175 °C). A solution of hydrogen bromide in acetic acid is then introduced to initiate the oxidation.

-

Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by techniques such as HPLC or GC-MS to determine the conversion of the starting material and the formation of intermediates and the final product.

-

Product Isolation: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The solid product is collected by filtration.

-

Purification: The crude this compound is washed with hot acetic acid and then with water to remove catalyst residues and byproducts. The product is then dried in an oven.

Protocol 2: Carboxylation of 2,6-Dimethylbromobenzene (Generalized)

Step A: Synthesis of 2,6-Dimethylbenzoic Acid via Grignard Reaction

Materials:

-

2,6-Dimethylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (aqueous solution)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard solution is cooled in an ice bath and then slowly poured over crushed dry ice with vigorous stirring.

-

Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.

-

Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-dimethylbenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Step B: Para-Carboxylation of 2,6-Dimethylbenzoic Acid (Conceptual)

This step is more speculative and would likely require the development of a modern catalytic method. A hypothetical protocol based on such a method is outlined below.

Materials:

-

2,6-Dimethylbenzoic acid

-

A suitable palladium or copper catalyst

-

A specific ligand for the catalyst

-

A carboxylating agent (e.g., CO gas, or a chloroformate derivative followed by hydrolysis)

-

A suitable high-boiling point solvent

-

High-pressure reactor

Procedure:

-

Reactor Setup: The high-pressure reactor is charged with 2,6-dimethylbenzoic acid, the catalyst, ligand, and solvent.

-

Reaction: The reactor is sealed, purged with an inert gas, and then pressurized with the carboxylating agent (e.g., CO). The mixture is heated to the required temperature and stirred for the duration of the reaction.

-

Product Isolation and Purification: After cooling and depressurization, the reaction mixture would be worked up according to the specific nature of the catalyst and reagents used, likely involving extraction and crystallization to isolate the this compound.

Conclusion

The synthesis of this compound, while not extensively documented, can be approached through logical and established synthetic transformations. The selective oxidation of 1,2,4,6-tetramethylbenzene and the stepwise carboxylation of 2,6-dimethylbromobenzene represent two plausible and promising routes. This guide provides the foundational information, including conceptual diagrams, analogous quantitative data, and generalized experimental protocols, to empower researchers in their efforts to synthesize this intriguing molecule. Further experimental investigation and optimization will be crucial to developing a robust and efficient synthesis for this compound, unlocking its potential in various scientific and industrial applications.

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid, a substituted aromatic dicarboxylic acid, presents a unique molecular scaffold of interest in medicinal chemistry and materials science. Its structural rigidity, conferred by the benzene ring, combined with the presence of two carboxylic acid moieties and two methyl groups, allows for diverse chemical modifications and potential interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is paramount for its application in drug design, polymer synthesis, and other advanced research fields. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental methodologies for their determination, and outlines a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the basic molecular information and computed physicochemical properties. It is important to note that experimental values for properties such as melting point, boiling point, and pKa are not readily found in the cited literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 80238-12-6 | [1] |

| XLogP3-AA (Computed) | 1.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 74.6 Ų | [1] |

Experimental Protocols

The following sections detail the standard experimental protocols that would be employed to determine the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 2,6-dimethylnaphthalene. While a specific protocol for this exact transformation is not detailed in the searched literature, a general method for the oxidation of alkylnaphthalenes to naphthalenedicarboxylic acids is well-established.[2]

Principle: The alkyl side chains of the naphthalene core are oxidized to carboxylic acids using a strong oxidizing agent, typically in the presence of a catalyst and under elevated temperature and pressure.

General Protocol:

-

A high-pressure autoclave reactor is charged with 2,6-dimethylnaphthalene, a suitable solvent (e.g., acetic acid), and a catalyst (e.g., a cobalt-manganese-bromine system).

-

The reactor is sealed and purged with an inert gas, such as nitrogen.

-

The reactor is pressurized with air or oxygen and heated to the desired reaction temperature (typically 150-250 °C).

-

The reaction is allowed to proceed with vigorous stirring for a specified duration.

-

After cooling and depressurization, the reaction mixture is filtered to collect the crude product.

-

The crude this compound is then purified by recrystallization from an appropriate solvent.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range. The capillary method is a standard technique for this determination.

Methodology:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound would be determined in various solvents of differing polarities (e.g., water, ethanol, dimethyl sulfoxide) to establish a solubility profile.

Methodology:

-

A known volume (e.g., 1 mL) of the selected solvent is added to a series of vials.

-

Increasingly larger, precisely weighed amounts of this compound are added to each vial.

-

The vials are sealed and agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The solutions are visually inspected for the presence of undissolved solid. The lowest concentration at which solid material remains is used to determine the saturation point.

-

Alternatively, for quantitative analysis, the saturated solutions can be filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For a dicarboxylic acid like this compound, two pKa values would be expected, corresponding to the dissociation of the two carboxylic acid protons. Potentiometric titration is a common method for pKa determination.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued past the second equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The two equivalence points are identified from the points of inflection on the curve. The pKa values are determined from the pH at the half-equivalence points (the midpoint between the start of the titration and the first equivalence point, and the midpoint between the first and second equivalence points).

Visualizations

The following diagrams illustrate key logical workflows relevant to the characterization of this compound.

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

Conclusion

References

An In-depth Technical Guide to 2,6-Dimethylterephthalic Acid: Synthesis, Properties, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of 2,6-Dimethylterephthalic acid (DMTA), a key building block in the synthesis of advanced polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the compound's identifiers, properties, synthesis methodologies, and applications, with a focus on its role in the development of high-performance materials.

Core Identifiers and Properties

This compound is an aromatic dicarboxylic acid. Its molecular structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two methyl groups at positions 2 and 6, imparts rigidity and specific stereochemistry to the polymers derived from it.

Table 1: Identifiers for this compound [1][2]

| Identifier | Value |

| CAS Number | 80238-12-6 |

| IUPAC Name | 2,6-dimethylbenzene-1,4-dicarboxylic acid |

| Molecular Formula | C₁₀H₁₀O₄ |

| Synonyms | 2,6-Dimethyl-1,4-benzenedicarboxylic acid |

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining its processing conditions and suitability for various applications.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 194.18 g/mol |

| Molecular Formula | C₁₀H₁₀O₄ |

| InChI Key | SIQYOFNSIZEILQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C(=O)O)C)C(=O)O |

| Purity | Typically ≥95% |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is not as widely documented as that of its isomer, terephthalic acid. However, the synthesis can be achieved through the oxidation of a suitable precursor, such as 1,4-dialkyl-2,6-dimethylbenzene. The general principle involves the oxidation of the alkyl groups at positions 1 and 4 to carboxylic acids. A plausible and effective method is the oxidation of 2,6-dimethyl-p-cymene (4-isopropyl-1,3-dimethylbenzene), adapting well-established procedures for alkylbenzene oxidation.

Experimental Protocol: Oxidation of 2,6-Dimethyl-p-cymene

This protocol is based on established methods for the oxidation of alkylbenzenes to their corresponding carboxylic acids, such as the synthesis of terephthalic acid from p-methylacetophenone.[3]

Materials:

-

2,6-Dimethyl-p-cymene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Ethanol

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Initial Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a solution of sodium hydroxide in water is prepared. To this, 2,6-dimethyl-p-cymene is added.

-

Oxidation: The mixture is heated to reflux with vigorous stirring. Potassium permanganate is added portion-wise to the boiling mixture. The rate of addition should be controlled to maintain a steady reflux without external heating.

-

Reaction Completion and Quenching: After the addition of potassium permanganate is complete, the reaction mixture is refluxed for an additional several hours to ensure complete oxidation. Any remaining permanganate can be destroyed by the addition of a small amount of ethanol.

-

Isolation of the Product: The hot mixture is filtered through a Büchner funnel to remove the manganese dioxide byproduct. The filter cake is washed with hot water.

-

Precipitation: The combined filtrates are heated to near boiling and then acidified with concentrated sulfuric acid.

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and then dried.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons. The chemical shifts would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carboxylic acid carbons, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons. |

| FT-IR | Characteristic broad O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, and C-H stretches of the aromatic ring and methyl groups. |

Applications in Polymer Science

This compound is a valuable monomer in the synthesis of high-performance polyesters and liquid crystal polymers (LCPs).[4] The methyl groups on the aromatic ring influence the polymer's properties by altering chain packing and intermolecular interactions. This can lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in electronics, automotive, and aerospace industries.

Polymerization Workflow: Synthesis of a Polyester from this compound

The following workflow outlines the general steps for the synthesis of a polyester, such as poly(p-phenylene 2,6-dimethylterephthalate), via polycondensation.

Caption: General workflow for the synthesis of a polyester using this compound.

The incorporation of this compound into polymer backbones is a key strategy for tuning material properties to meet the requirements of advanced applications. Further research into the synthesis and polymerization of this monomer will continue to drive innovation in materials science.

References

Solubility Profile of 2,6-Dimethylterephthalic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethylterephthalic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document establishes a foundational understanding by leveraging solubility data from the structurally analogous and commercially significant compounds: terephthalic acid (TPA) and dimethyl terephthalate (DMT). This guide details established experimental protocols for solubility determination, enabling researchers to generate precise data for this compound.

Introduction to this compound

This compound is a specialty chemical, a derivative of terephthalic acid, characterized by the presence of two methyl groups on the benzene ring.[1] This substitution influences the molecule's steric and electronic properties, which in turn are expected to affect its solubility characteristics compared to its parent compound, terephthalic acid. It serves as a monomer in the synthesis of advanced polymers and materials, where its unique structure can impart modified thermal and mechanical properties to the resulting products.[1]

Chemical Structure:

-

IUPAC Name: 2,6-dimethylbenzene-1,4-dicarboxylic acid[2]

Inferred Solubility Profile

The two methyl groups on the aromatic ring of this compound are expected to increase its solubility in less polar organic solvents compared to terephthalic acid, due to an increase in the non-polar surface area. Conversely, the presence of these non-polar methyl groups may slightly decrease its solubility in highly polar solvents.

Comparison with Terephthalic Acid (TPA)

Terephthalic acid is notoriously insoluble in water and most common organic solvents at room temperature.[4] Its poor solubility is attributed to the strong intermolecular hydrogen bonding between the carboxylic acid groups. To achieve significant solubility, high temperatures and polar aprotic solvents are often required.[4][5]

Comparison with Dimethyl Terephthalate (DMT)

Dimethyl terephthalate, the dimethyl ester of terephthalic acid, is significantly more soluble in organic solvents than TPA.[6][7] This is due to the absence of the strong hydrogen bonding associated with the carboxylic acid groups. DMT is a white solid that can be purified by distillation, indicating its volatility.[6] It is soluble in ether and hot alcohol, and slightly soluble in ethanol.[8][9]

Quantitative Solubility Data for Related Compounds

To provide a quantitative context, the following table summarizes the solubility of terephthalic acid in various organic solvents. This data can serve as a baseline for estimating the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Dimethyl Sulfoxide (DMSO) | 25 | 20 |

| N-Methyl-2-pyrrolidone (NMP) | 90 | Lower than in DMSO |

| Dimethylamine | 90 | Lower than in DMSO |

| Methanol | 25 | 0.1 |

| Methanol | 150 | 3.1 |

Note: The data presented above is for Terephthalic Acid (TPA) and is intended to provide a comparative reference.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental methodologies are recommended.

Isothermal Saturation Method

The isothermal saturation method, a widely used gravimetric technique, is a reliable approach for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Experimental Workflow:

Caption: Isothermal Saturation Method Workflow

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vessel. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vessel in a constant temperature bath or shaker and agitate for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Analysis: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant. The solvent is then removed (e.g., by evaporation or under vacuum), and the mass of the remaining dissolved solid is determined gravimetrically.

Dynamic (Laser Monitoring) Method

The dynamic method involves monitoring the dissolution of the solid in the solvent as the temperature is changed at a controlled rate. A laser beam is passed through the suspension, and the point at which the solution becomes clear (i.e., all solid has dissolved) is detected. This method is particularly useful for determining solubility at various temperatures.

Conclusion

While direct quantitative solubility data for this compound is sparse, a reasonable estimation of its solubility behavior can be inferred from its structural analogs, terephthalic acid and dimethyl terephthalate. The presence of the methyl groups is anticipated to enhance its solubility in organic solvents compared to terephthalic acid. For precise quantitative data, established experimental protocols such as the isothermal saturation method or dynamic laser monitoring are recommended. This guide provides the necessary foundational knowledge and experimental frameworks for researchers and professionals working with this compound.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. This compound | C10H10O4 | CID 246594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Elusive Crystal Structure of 2,6-Dimethylterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylterephthalic acid, a substituted aromatic dicarboxylic acid, holds potential as a building block in the synthesis of novel polymers and pharmaceutical compounds. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties and its interactions in larger molecular assemblies. However, as of the latest available data, the single-crystal X-ray structure of this compound has not been publicly reported in crystallographic databases, including the Cambridge Structural Database (CSD). This guide provides a comprehensive overview of the compound's known properties and outlines a detailed, generalized experimental workflow for the determination of its crystal structure.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₀O₄, is a derivative of terephthalic acid with two methyl groups substituted at the 2 and 6 positions of the benzene ring.[1] This substitution pattern is expected to influence the molecule's planarity and its hydrogen bonding motifs, which are critical determinants of its crystal packing. The physical and chemical properties of this compound are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 80238-12-6[2] |

Experimental Protocol for Crystal Structure Determination

While a specific protocol for this compound is not available, the following represents a standard and rigorous methodology for the synthesis, crystallization, and structural determination of a small organic molecule.

Synthesis

A potential synthetic route to this compound involves the oxidation of 2,6-dimethyl-p-xylene. The following is a generalized procedure:

-

Oxidation: 2,6-dimethyl-p-xylene is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, in a suitable solvent system (e.g., a mixture of pyridine and water).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched. The crude product is then isolated by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent to yield a high-purity crystalline powder.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is prepared. The solution is loosely covered and left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble but which is miscible with the "good" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[3][4][5]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down to room temperature very slowly, often in an insulated container, to promote the growth of large, well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the crystal structure of this compound is depicted in the following diagram.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this guide provides the necessary foundational knowledge and a detailed experimental framework for researchers to pursue this endeavor. The successful elucidation of its three-dimensional structure will be a valuable contribution to the fields of materials science and drug development, enabling a more profound understanding of its properties and facilitating its application in the design of new functional materials and therapeutic agents.

References

- 1. This compound | C10H10O4 | CID 246594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-dimethylbenzene-1,4-dicarboxylic acid 95% | CAS: 80238-12-6 | AChemBlock [achemblock.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Development of Dimethyl-Substituted Aromatic Dicarboxylic Acid Synthesis

A Note on Scope: The synthesis of 2,6-dimethylterephthalic acid is not extensively documented in publicly available scientific literature. This guide will focus on the historical development of the synthesis of the closely related and industrially significant terephthalic acid and its dimethyl ester, dimethyl terephthalate (DMT). These compounds form the cornerstone of polyester production, and their synthetic evolution provides a rich history of industrial organic chemistry. Additionally, a brief overview of the synthesis of 2,5-dimethylterephthalic acid will be provided as an illustrative example of a dimethyl-substituted terephthalic acid isomer.

Introduction

The synthesis of aromatic dicarboxylic acids, particularly terephthalic acid, has been a pivotal area of research and development in the chemical industry for over a century. These molecules are crucial monomers for the production of a wide range of polymers, most notably polyethylene terephthalate (PET). The historical journey of their synthesis reflects the evolution of chemical manufacturing, from early, harsh oxidation methods to highly efficient and selective catalytic processes. This technical guide provides a comprehensive overview of the key historical developments in the synthesis of terephthalic acid and dimethyl terephthalate, detailing the core chemical processes, experimental protocols, and quantitative data associated with the major industrial routes.

Early Developments: Nitric Acid Oxidation of p-Xylene

One of the earliest commercially viable routes for producing terephthalic acid involved the liquid-phase oxidation of p-xylene using nitric acid.[1] This method, while effective in achieving the desired transformation, was fraught with challenges, including hazardous reaction conditions and the production of impure terephthalic acid contaminated with colored byproducts.[1][2] To obtain a polymer-grade monomer, the crude terephthalic acid had to be esterified to dimethyl terephthalate (DMT), which was then purified through successive crystallizations and distillations.[2]

Data Presentation

| Parameter | Value | Reference(s) |

| Oxidant | 30-40% Nitric Acid | [1][2] |

| Temperature | 160-200 °C | [1] |

| Pressure | 8.5-13.5 bar | [1] |

| Key Challenge | Explosive and hazardous reaction; product contamination | [1][2] |

Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on historical descriptions and should be performed with extreme caution by trained professionals in a controlled laboratory setting.

Materials:

-

p-Xylene

-

30-40% Nitric Acid

-

Methanol

-

Suitable pressure reactor

-

Distillation and crystallization apparatus

Procedure:

-

The p-xylene is charged into a high-pressure reactor.

-

Diluted nitric acid (30-40%) is added as the oxidizing agent.

-

The reactor is heated to a temperature between 160-200 °C and pressurized to 8.5-13.5 bar.[1]

-

The reaction is allowed to proceed, resulting in the formation of crude terephthalic acid, which precipitates from the reaction mixture.

-

The crude terephthalic acid is separated and then esterified with methanol to produce dimethyl terephthalate (DMT).

-

The crude DMT is subjected to a series of purification steps, including crystallization and distillation, to yield a product of acceptable purity for polymerization.[2]

Visualization

Caption: Nitric Acid Oxidation and Esterification Route to DMT.

The Witten-Imhausen (Dynamit-Nobel) Process

Developed in the 1950s, the Witten-Imhausen process, also known as the Dynamit-Nobel process, provided a significant advancement over the hazardous nitric acid route.[3] This multi-step process involves the liquid-phase air oxidation of p-xylene in the presence of a cobalt catalyst, followed by esterification with methanol.[1][3] A key feature of this process is the stepwise oxidation and esterification, where p-xylene is first oxidized to p-toluic acid, which is then esterified to methyl p-toluate. The second methyl group is subsequently oxidized and esterified to yield DMT.[3]

Data Presentation

| Parameter | Value | Reference(s) |

| Oxidant | Air | [3] |

| Catalyst | Cobalt salts (e.g., cobalt acetate) | [1] |

| Oxidation Temperature | 140-180 °C | [1] |

| Oxidation Pressure | 5-8 bar | [1] |

| Esterification | With methanol | [3] |

| DMT Selectivity (from p-xylene) | ~85% | [3] |

| DMT Selectivity (from methanol) | ~80% | [3] |

Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on historical descriptions of the Witten-Imhausen process.

Materials:

-

p-Xylene

-

Cobalt catalyst (e.g., cobalt acetate)

-

Air (as oxidant)

-

Methanol

-

Pressure reactor with a distillation setup

Procedure:

-

A mixture of p-xylene and a cobalt catalyst is charged into a reactor.

-

The mixture is heated to 140-180 °C and pressurized with air to 5-8 bar to initiate the first oxidation step, forming p-toluic acid.[1]

-

The resulting p-toluic acid is then esterified with methanol in a separate or concurrent step to produce methyl p-toluate.

-

The methyl p-toluate is then subjected to a second air oxidation under similar conditions to form monomethyl terephthalate.

-

Finally, the monomethyl terephthalate is esterified with methanol to produce dimethyl terephthalate (DMT).

-

The crude DMT is then purified by distillation and recrystallization from methanol or xylene to achieve the desired purity.[3]

Visualization

Caption: The Witten-Imhausen Process for DMT Synthesis.

The Amoco (Mid-Century) Process

The Amoco process, developed in the mid-1950s and commercialized in the late 1970s, represents the current state-of-the-art for terephthalic acid production and is the most widely used technology globally.[1][4] This process involves the direct liquid-phase catalytic oxidation of p-xylene to terephthalic acid using air as the oxidant.[4] The key innovation of the Amoco process is the use of a multi-component catalyst system, typically consisting of cobalt and manganese salts with a bromine-containing promoter, in an acetic acid solvent.[2] This powerful catalytic system allows for the direct and efficient oxidation of both methyl groups of p-xylene to carboxylic acids.[2]

Data Presentation

| Parameter | Value | Reference(s) |

| Oxidant | Air | [2] |

| Catalyst | Cobalt and Manganese salts (e.g., acetates) | [2] |

| Promoter | Bromine source (e.g., HBr, NaBr) | [2] |

| Solvent | Acetic Acid | [2] |

| Temperature | 175-225 °C | [2][4] |

| Pressure | 15-30 bar | [2][4] |

| p-Xylene Conversion | > 98% | [2] |

| Terephthalic Acid Yield | > 95 mol% | [2] |

Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on descriptions of the Amoco process.

Materials:

-

p-Xylene

-

Acetic Acid (solvent)

-

Cobalt acetate (catalyst)

-

Manganese acetate (catalyst)

-

Hydrogen bromide (promoter)

-

Compressed air

-

High-pressure reactor

Procedure:

-

A feed mixture of p-xylene, acetic acid, and the catalyst components (cobalt acetate, manganese acetate, and hydrogen bromide) is continuously fed into a high-pressure reactor.[2]

-

The reactor is maintained at a temperature of 175-225 °C and a pressure of 15-30 bar.[2][4]

-

Compressed air is fed into the reactor in excess to provide the necessary oxygen for the oxidation.

-

The reaction is highly exothermic, and the terephthalic acid product precipitates out of the acetic acid solvent as it is formed due to its low solubility.[2]

-

The resulting slurry of crude terephthalic acid (CTA) is then subjected to a purification process, typically involving hydrogenation to remove impurities like 4-carboxybenzaldehyde (4-CBA), to produce purified terephthalic acid (PTA).[1]

Visualization

Caption: The Amoco Process for Terephthalic Acid Synthesis.

Synthesis of 2,5-Dimethylterephthalic Acid

While not as commercially significant as terephthalic acid, 2,5-dimethylterephthalic acid is a valuable difunctional monomer for producing specialty polyesters and polyamides with enhanced properties such as thermal stability and mechanical strength. Its synthesis provides an example of the production of a dimethyl-substituted terephthalic acid isomer. The synthesis typically starts from p-xylene, which is first converted to 2,5-dimethyl-p-xylene, followed by oxidation.

Experimental Workflow

A potential synthetic route to 2,5-dimethylterephthalic acid can be conceptualized as a multi-step process.

Visualization

Caption: Conceptual Synthesis of 2,5-Dimethylterephthalic Acid.

Conclusion

The historical development of terephthalic acid and dimethyl terephthalate synthesis showcases a remarkable progression in chemical engineering and catalysis. From the early, hazardous nitric acid oxidation methods to the sophisticated and highly efficient Amoco process, the industry has continually strived for improved safety, efficiency, and product purity. This evolution has been instrumental in enabling the widespread production and use of polyesters like PET, which have become ubiquitous in modern life. The principles learned from the development of these large-scale processes continue to inform the synthesis of other valuable aromatic dicarboxylic acids and their derivatives.

References

Spectroscopic Analysis of 2,6-Dimethylterephthalic Acid: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylterephthalic acid. Due to the limited availability of public experimental spectral data for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data for this compound and, for comparative purposes, experimental data for the closely related isomer, 2,5-Dimethylterephthalic acid. Furthermore, detailed experimental protocols for key spectroscopic techniques are provided to aid in the analysis of this and similar compounds.

Spectroscopic Data

A thorough search of scientific literature and spectral databases did not yield publicly available experimental NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound. This is not uncommon for less-commercialized chemical isomers. One supplier of a related compound, 2,6-dimethyl-terephthalamic acid, explicitly states that they do not collect analytical data for it, which may be indicative of the general lack of readily available data for this class of compounds.

In the absence of experimental data, computational prediction methods serve as a valuable tool for estimating spectral properties.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and provide an expected range for chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| -COOH | 12.0 - 13.0 | Broad Singlet |

| Ar-H | ~7.9 | Singlet |

| -CH₃ | ~2.5 | Singlet |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| -C=O | ~168 |

| Ar-C (quaternary, attached to COOH) | ~135 |

| Ar-C (quaternary, attached to CH₃) | ~138 |

| Ar-CH | ~130 |

| -CH₃ | ~20 |

Experimental Spectroscopic Data for 2,5-Dimethylterephthalic Acid (for comparison)

To provide a reference point for a structurally similar molecule, the following tables present the available experimental spectroscopic data for 2,5-Dimethylterephthalic acid.

Table 3: Experimental ¹H NMR Spectral Data for 2,5-Dimethylterephthalic Acid

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Solvent |

| Ar-H | 7.85 | s | DMSO-d₆ |

| -CH₃ | 2.55 | s | DMSO-d₆ |

Data sourced from publicly available spectra.

Table 4: Experimental IR Spectral Data for 2,5-Dimethylterephthalic Acid

| Technique | Key Absorption Bands (cm⁻¹) | Assignment |

| KBr Wafer | 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 | C=O stretch | |

| ~1610, ~1450 | Aromatic C=C stretch | |

| ~1300 | C-O stretch / O-H bend |

Data sourced from public spectral databases.[1]

Table 5: Mass Spectrometry Data for 2,5-Dimethylterephthalic Acid

| Technique | m/z | Assignment |

| Electron Impact (EI) | 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ | |

| 149 | [M - COOH]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are suitable for the analysis of solid aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the acidic protons of the carboxylic acid groups can exchange with protic solvents. DMSO-d₆ is often a good choice for carboxylic acids.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Ionization Method Selection: Choose a suitable ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for obtaining the molecular ion peak with less fragmentation.[4]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, this may involve dissolving the sample in a suitable solvent and introducing it via a direct insertion probe or through a liquid chromatography system.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak will correspond to the molecular weight of the compound (194.18 g/mol for this compound).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound and the general structure of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Dimethylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid (DMTA), a derivative of terephthalic acid, is a rigid, aromatic dicarboxylic acid. Its molecular structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two methyl groups at positions 2 and 6, imparts significant thermal stability. This property makes it a valuable monomer in the synthesis of high-performance polymers, such as specialty polyesters and polyamides, which are utilized in applications demanding high thermal and chemical resistance. Understanding the thermal stability and decomposition behavior of this compound is crucial for its effective use in material science and for ensuring safety during its processing at elevated temperatures.

This technical guide provides a comprehensive overview of the thermal properties of this compound, including its thermal stability as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and its potential thermal decomposition pathways. The information presented herein is based on established principles of thermal analysis and the known behavior of analogous aromatic carboxylic acids.

Thermal Stability Analysis: TGA and DSC

The thermal stability of a compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.

Predicted Thermal Events for this compound

| Thermal Event | Predicted Temperature Range (°C) | Technique | Notes |

| Sublimation | > 300 | TGA/DSC | A significant mass loss without decomposition, observed as an endothermic event in DSC. |

| Melting Point | > 350 (with decomposition) | DSC | A sharp endothermic peak. The presence of methyl groups may influence the melting behavior compared to terephthalic acid. |

| Onset of Decomposition | > 400 | TGA | The temperature at which significant mass loss due to chemical breakdown begins. |

| Major Decomposition | 400 - 550 | TGA | The primary temperature range over which the molecule breaks down into smaller fragments. |

Note: The data in this table is predictive and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on aromatic carboxylic acids like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is of high purity and finely powdered to ensure uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere and carry away any evolved gases.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. Slower heating rates (e.g., 5°C/min) can be used for better resolution of thermal events.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

-

Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occur.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation during the analysis. An unsealed or pinhole-lidded pan may be used if sublimation is the focus of the study.

-

-

Instrument Setup:

-

Reference: An empty, sealed aluminum pan.

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 400°C) at a heating rate of 10°C/min.

-

Hold isothermally for 2 minutes.

-

Cool the sample back to 30°C at a rate of 10°C/min.

-

A second heating scan may be performed to investigate the effect of thermal history.

-

-

Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization.

-

Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHf) for the melting transition.

-

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, similar to that of terephthalic acid. The presence of electron-donating methyl groups may influence the stability of certain intermediates.

A proposed decomposition pathway begins with the homolytic cleavage of the C-C bond between the carboxylic acid group and the aromatic ring, or the O-H bond within the carboxylic acid group at elevated temperatures. This initial step would generate highly reactive radical species. Subsequent reactions could involve decarboxylation (loss of CO2), leading to the formation of various aromatic and aliphatic hydrocarbon fragments.

The following diagram illustrates a plausible, albeit simplified, thermal decomposition pathway for this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound involves several key stages, from initial sample characterization to detailed analysis of its thermal behavior and decomposition products.

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally stable aromatic dicarboxylic acid with significant potential in the development of high-performance polymers. While specific, publicly available experimental data on its thermal decomposition is limited, this guide provides a robust framework for its analysis based on established thermal analysis techniques and the behavior of analogous compounds. The provided experimental protocols for TGA and DSC offer a starting point for researchers to determine the precise thermal properties of this compound. The proposed decomposition pathway serves as a hypothesis for understanding its degradation mechanism at elevated temperatures. Further experimental investigation, particularly using coupled techniques like TGA-MS, is recommended to fully elucidate the decomposition products and reaction kinetics.

Disclaimer: The quantitative data and decomposition pathway presented in this guide are predictive and based on the analysis of structurally similar compounds. Experimental verification is essential to determine the precise thermal properties of this compound.

A Technical Guide to 2,6-Dimethylterephthalic Acid: Commercial Availability, Suppliers, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylterephthalic acid (CAS No. 80238-12-6), a substituted aromatic dicarboxylic acid, serves as a valuable building block in organic synthesis and materials science. Its rigid, sterically hindered structure makes it a unique monomer for the development of high-performance polymers and a versatile scaffold in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, a curated list of suppliers, and a summary of available technical data. While detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this specific isomer are not abundantly available in public literature, this guide presents analogous procedures for related terephthalic acid derivatives to provide a foundational understanding for researchers.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in small quantities, ranging from milligrams to several grams, with purities generally suitable for laboratory synthesis and analytical applications.

For larger quantities or specialized purity requirements, researchers are advised to contact suppliers directly to inquire about bulk and custom synthesis capabilities. The following table summarizes the offerings from several key suppliers.

| Supplier | Product/CAS Number | Purity | Available Quantities & Price |

| Sigma-Aldrich | This compound (CAS: 80238-12-6) | 98% | 250 mg ( |

| Parkway Scientific | HI-326 (CAS: 80238-12-6) | > 95% | 1 g ( |

| AKSci | W8535 (CAS: 80238-12-6) | > 95% | 100 mg ( |

| MySkinRecipes | Reagent Code: #171455 (CAS: 80238-12-6) | 96% | 25 mg (฿880.00), 100 mg (฿2,680.00)[3] |

| Ambeed | 80238-12-6 | Data available upon request | Inquire for pricing and quantities[4] |

| Generic Supplier | 2, 6-Dimethylterephthalic acid (CAS: 80238-12-6) | min 96% | 100 mg ($61.94)[5] |

Note: Prices and availability are subject to change and may not include shipping and handling fees. Researchers should confirm the latest information with the respective suppliers.

Experimental Protocols: Analogous Methodologies

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not readily found in the surveyed literature. However, established methods for similar terephthalic acid derivatives can provide a strong starting point for developing robust procedures.

Synthesis

A plausible synthetic route to this compound could involve the oxidation of 2,6-dimethyl-p-xylene. A general procedure for the oxidation of a substituted xylene to the corresponding terephthalic acid is described in Organic Syntheses, utilizing potassium permanganate as the oxidant.

Analogous Synthesis: Oxidation of p-Methylacetophenone (Illustrative Protocol) [6]

-

Initial Oxidation: p-Methylacetophenone is refluxed with dilute nitric acid.

-

Permanganate Oxidation: The resulting crude solid is mixed with water and sodium hydroxide, then heated. Potassium permanganate is added portion-wise to the stirred, hot mixture. The reaction is refluxed for several hours.

-

Workup: After cooling, any remaining permanganate is destroyed with ethanol. The mixture is filtered to remove manganese dioxide.

-

Precipitation: The filtrate is heated and acidified with sulfuric acid.

-

Isolation: Upon cooling, the terephthalic acid precipitates and is collected by filtration, washed with cold water, and dried.

Note: This is an illustrative protocol for a related compound and would require significant optimization for the synthesis of this compound, including reaction conditions, stoichiometry, and purification methods.

Purification

For the purification of solid aromatic carboxylic acids like this compound, recrystallization is a standard and effective technique. The choice of solvent is critical and depends on the solubility of the compound and its impurities.

Analogous Purification: Crystallization of Dimethylterephthalate [7]

A common method for purifying dimethylterephthalate, a related diester, involves crystallization from a mixed solvent system of methanol and xylene.

-

Dissolution: The crude dimethylterephthalate is dissolved in a mixture of paraxylene and methanol at an elevated temperature.

-

Crystallization: The solution is cooled to reduce the solubility of the desired compound, inducing crystallization.

-

Isolation: The purified crystals are recovered by filtration, decantation, or centrifugation.

Note: For this compound, suitable solvents for recrystallization would need to be determined experimentally. Common solvents for recrystallizing aromatic acids include acetic acid, water, or mixtures of organic solvents and water.

Analytical Methods

The characterization and purity assessment of this compound would typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for analyzing the purity of this compound and for monitoring reaction progress.

Illustrative HPLC Conditions for Related Aromatic Acids [8]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer with phosphoric acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic carboxylates have strong absorbance (e.g., 230-254 nm).

-

Sample Preparation: The sample would be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and an organic solvent, and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A singlet corresponding to the two equivalent protons on the aromatic ring.

-

Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups.

-

Carboxylic Acid Protons: A broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

The exact chemical shifts would depend on the solvent used for analysis.

Logical Workflow for Procurement and Research

The process of acquiring and utilizing a chemical like this compound for research purposes can be visualized as a structured workflow.

Caption: Procurement and Research Workflow for this compound.

This guide provides a foundational resource for researchers interested in this compound. While the commercial availability is clear for research quantities, the development of specific, optimized experimental protocols will be a necessary step for any in-depth scientific investigation. The analogous methods presented herein offer a starting point for such endeavors.

References

- 1. 80238-12-6|this compound: In Stock [parkwayscientific.com]

- 2. 80238-12-6 this compound AKSci W8535 [aksci.com]

- 3. This compound [myskinrecipes.com]

- 4. 80238-12-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3502711A - Purification of dimethylterephthalate - Google Patents [patents.google.com]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2,6-Dimethylterephthalic acid, intended for use by professionals in research and development environments. The following sections detail the toxicological properties, handling procedures, and emergency measures associated with this compound.

Section 1: Hazard Identification and Classification

This compound is classified as harmful to aquatic life. While it is not classified for acute oral or dermal toxicity, it is a combustible solid that can form explosive dust mixtures in the air, particularly with intense heating or when finely distributed.[1][2] Vapors from heating are heavier than air and may spread along floors.

GHS Hazard Statements:

-

H402: Harmful to aquatic life.

GHS Precautionary Statements:

-

P273: Avoid release to the environment.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: Physical and Chemical Properties

The fundamental physical and chemical properties of this compound and its closely related diester, Dimethyl terephthalate (DMT), are summarized below. Data for DMT is often used as a reference due to its similar core structure and extensive safety testing.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₀O₄ | [2][3][4] |

| Molecular Weight | 194.19 g/mol | [2][3][4] |

| Appearance | White to colorless crystalline solid | [3][5] |

| Odor | Odorless | [3] |

| Melting Point | 140 - 143 °C (284 - 289.4 °F) | [3][5] |

| Boiling Point | 288 °C (550.4 °F) at 760 mmHg | [2][5] |

| Flash Point | 154 °C (309.2 °F) - Closed Cup | [2][5] |

| Autoignition Temperature | 520 °C (968 °F) | [2][5] |

| Water Solubility | Practically insoluble (0.036 g/L at 20°C) | [5] |

| log Pow (Octanol/Water) | 2.21 | [2] |

Section 3: Toxicological Data

Toxicological studies on Dimethyl terephthalate (DMT) indicate a low order of acute toxicity.[6] The primary health effects are mild irritation.

Acute Toxicity Data (Dimethyl terephthalate)

| Route | Species | Value | Source(s) |

| Oral | Rat | LD50: >3200 mg/kg | [2][3] |

| Dermal | Guinea Pig | LD50: >5000 mg/kg | [3][6] |

| Inhalation | Rat | LC50: >6 mg/L (2 h) | [2][5] |

Summary of Health Effects:

-

Skin Contact: Not expected to be a primary irritant, but may cause slight irritation in sensitive individuals.[3]

-

Eye Contact: Can cause mild eye irritation.[3]

-

Inhalation: Inhalation of dust may lead to respiratory tract irritation.[3]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

-

Chronic Exposure: Repeated dose studies indicate that the primary target organ upon oral exposure is the urinary tract, with potential for bladder crystal formation.[7] Inhalation studies showed no significant toxicological effects at the highest doses tested.[7]

-

Carcinogenicity & Mutagenicity: The compound is not classified as a carcinogen or mutagen.[3][7]

Section 4: Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

-

Work in a well-ventilated area, using local exhaust ventilation or a fume hood to keep airborne dust levels to a minimum.[1][3]

-

Avoid the formation and deposition of dust.[8] Fine dust dispersed in air may ignite or form an explosive mixture.[2]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[8]

-

Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[3]

-

Wash hands thoroughly after handling and change contaminated clothing.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[3]

Section 5: Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following diagram illustrates a logical workflow for PPE selection.

Caption: PPE Selection Workflow for Handling this compound.

Section 6: First-Aid Measures

Prompt action is essential in case of accidental exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[2][5] Do not induce vomiting. Consult a doctor if feeling unwell.

Section 7: Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2][3]

-

Unsuitable Extinguishing Media: Do not use a solid water jet, as it may scatter and spread the fire.[3]

-

Specific Hazards: The substance is combustible. In the event of a fire, hazardous combustion gases such as carbon monoxide (CO) and carbon dioxide (CO2) may be released.[2][3] Dust can form an explosive mixture with air.[2]

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 8: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

References

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | C10H10O4 | CID 246594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. echemi.com [echemi.com]

2,6-Dimethylterephthalic acid molecular weight and formula

This guide provides essential physicochemical data for 2,6-Dimethylterephthalic acid, a key intermediate in the synthesis of specialized polymers. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and process design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| IUPAC Name | 2,6-dimethylbenzene-1,4-dicarboxylic acid | [1] |

Experimental Protocols

Detailed experimental methodologies for the characterization and synthesis of this compound are extensive and application-specific. For researchers interested in its application, it is a dimethyl-substituted derivative of terephthalic acid and is utilized in the synthesis of novel polymeric structures. The addition of methyl groups can influence chain packing, crystallinity, and the material's thermal and mechanical characteristics[3]. As a key monomer, it is used in the production of high-performance polyesters and liquid crystal polymers (LCPs) which exhibit excellent thermal stability and mechanical strength[2].

Logical Relationship of Molecular Properties

The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The diagram below illustrates this hierarchical relationship for this compound.

References

The Unexplored Therapeutic Potential of 2,6-Dimethylterephthalic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Executive Summary

2,6-Dimethylterephthalic acid, a substituted aromatic dicarboxylic acid, is primarily recognized for its role as a monomer in the synthesis of advanced polymers and materials. While its parent compound, terephthalic acid, is a high-volume chemical intermediate, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding the specific biological activities of this compound derivatives. This technical guide addresses this knowledge gap by first acknowledging the scarcity of direct research and then exploring the documented biological activities of structurally related terephthalamide compounds. This analysis suggests that the terephthalic acid scaffold, and by extension its derivatives, may hold untapped potential in drug discovery, particularly in the realm of oncology. This document aims to provide a foundational resource for researchers interested in exploring this nascent field of medicinal chemistry.

Introduction: The Current Landscape

This compound is a derivative of terephthalic acid, distinguished by the presence of two methyl groups at the 2 and 6 positions of the benzene ring. Its primary applications lie in materials science, where it is used to create novel polymers with modified thermal and mechanical properties. However, a thorough investigation of scientific databases and patent literature indicates a notable absence of studies dedicated to the pharmacological or biological activities of its derivatives, such as amides, esters, or other conjugates.